![molecular formula C10H11N3O B1269887 5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one CAS No. 934397-98-5](/img/structure/B1269887.png)
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one
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Overview
Description
Synthesis Analysis
The synthesis of 5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one and its derivatives often involves multi-component reactions, highlighting the efficiency and atom economy of these methods. For example, a series of 6-amino-4-substituted-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles, potent anticancer agents, were synthesized via a one-pot, four-component condensation reaction using ionic liquid [Et3NH][HSO4] as an efficient, eco-friendly, and reusable catalyst (Nikalje, Seijas Vazquez, Vázquez-Tato, & Nimbalkar, 2016).
Molecular Structure Analysis
The molecular and crystal structure of 5-amino-2,4-dihydro-2-phenyl-3H-pyrazol-3-one was established using X-ray diffraction, revealing the predominant tautomeric form (the CH-form) due to the pyrazol-3-one ring (Kimura, Okabayashi, & Yasuoka, 1984).
Chemical Reactions and Properties
The compound participates in various chemical reactions leading to the formation of new derivatives with interesting properties. For instance, the synthesis and reactions of 5-Amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-7-phenyl-7H-thiazolo[3,2-a]pyrimidine-6-carbonitrile, which showed excellent biocidal properties in some cases, demonstrate the compound's versatility in chemical synthesis (Youssef & Omar, 2007).
Physical Properties Analysis
The physical properties of this compound derivatives have been studied through various spectroscopic and crystallographic investigations. For example, the study of Schiff base ligands derived from this compound used elemental analysis, UV-vis, FT-IR, 1H and 13C NMR spectroscopy, and X-ray crystallography to elucidate their structure and properties (Hayvalı, Unver, & Svoboda, 2010).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, have been a focus of study for understanding the compound's potential applications. Synthesis, structural tautomerism, and the crystal structure of Schiff bases from 4-acylpyrazolone have been investigated, revealing insights into the compound's chemical behavior and interactions (Amarasekara, Owereh, Lyssenko, & Timofeeva, 2009).
Scientific Research Applications
Synthesis and Chemical Properties
5-Amino-4-methyl-1-phenyl-1,2-dihydro-pyrazol-3-one is involved in various chemical synthesis processes. Nazarenko et al. (2008) investigated its reaction with activated lactams, leading to the formation of cyclic enamines and other derivatives Nazarenko, Bova, Polovinko, & Tolmachev, 2008. This compound's crystal and molecular structure have been determined by X-ray diffraction, as discussed by Kimura (1986), providing insights into its tautomeric forms in solid state Kimura, 1986.
Corrosion Inhibition
The compound shows potential in corrosion inhibition applications. Abdel Hameed et al. (2020) explored its derivatives for corrosion inhibition on C-steel surfaces in acidic environments, highlighting its effectiveness in preventing material degradation Abdel Hameed, Al-Bagawi, Shehata, Shamroukh, & Abdallah, 2020.
Antiproliferative and Antimicrobial Activities
Certain derivatives of this compound have been studied for their antiproliferative activity against cancer cell lines. Pettinari et al. (2006) synthesized complexes incorporating this structure, which showed dose-dependent decrease in cell proliferation in melanoma cell lines Pettinari, Caruso, Zaffaroni, Villa, Marchetti, Pettinari, Phillips, Tanski, & Rossi, 2006. Additionally, Schiff base compounds derived from this chemical have shown antibacterial activities, as reported by Liu et al. (2012) Liu, Chen, Yan, Huang, & Xiong, 2012.
Dyeing and Fluorescent Properties
Bagdatli and Ocal (2012) investigated azo and bisazo dyes derived from 5-pyrazolones, including this compound, for dyeing and biological properties Bagdatli & Ocal, 2012. Additionally, Asiri et al. (2018) synthesized a fluorescent chemosensor using a derivative for selective detection of Al3+ ions, demonstrating its utility in sensing applications Asiri, Sobahi, Al-Amari, Asad, Zayed, & Khan, 2018.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is known that similar compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biological activities, suggesting that this compound may also affect multiple pathways .
Result of Action
Similar compounds have been shown to have a variety of biological activities .
Action Environment
It is known that environmental factors can significantly impact the effectiveness of similar compounds .
properties
IUPAC Name |
3-amino-4-methyl-2-phenyl-1H-pyrazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-9(11)13(12-10(7)14)8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUURCNSBVAESQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(NC1=O)C2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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